methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate
Description
Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a methyl ester at position 3, a methyl group at position 1, and an acetyl substituent at position 3. Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 5-acetyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)7-4-6(8(12)13-3)9-10(7)2/h4H,1-3H3 |
InChI Key |
DBOALJABNCDZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NN1C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation and Cyclization of Dimethyl Malonate Derivatives
A recent patent (CN112574111A) describes an improved method for preparing 1-methyl-5-hydroxypyrazole, a closely related intermediate, which can be adapted for methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate synthesis. The process involves:
- Reacting dimethyl malonate with a formamide compound (preferably dimethylformamide) and an alkylating agent such as dimethyl sulfate under alkaline conditions to form an intermediate compound.
- Cyclization of this intermediate with methylhydrazine or hydrazine hydrate in a suitable solvent.
- Acid-mediated hydrolysis and decarboxylation to obtain the pyrazole derivative.
This method offers advantages of higher yield, purity, and safer, more environmentally friendly reagents compared to traditional routes using acetic anhydride or triethyl orthoformate.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature (°C) | Notes |
|---|---|---|---|
| Alkylation | Dimethyl malonate, DMF, dimethyl sulfate, base (e.g., triethylamine) | 30–90 (preferably 40–70) | Alkali condition, solvent-based |
| Cyclization | Methylhydrazine or hydrazine hydrate, solvent | Ambient to moderate | Good selectivity, reduces isomers |
| Hydrolysis and Decarboxylation | Acid treatment | Ambient to reflux | Completes pyrazole ring formation |
Improved Process for 5-Acetyl-1H-pyrazole-3-carboxylic Acid Preparation
A technical disclosure (TDCommons) reports an improved industrial process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid, a direct precursor to this compound. This process is notable for:
- Avoiding organic solvents in certain steps by using water as a green solvent, reducing costs and simplifying product isolation.
- Using potassium tert-butoxide as a base and diethyl oxalate as a reagent with 3,3-dimethoxybutan-2-one in toluene.
- Employing controlled temperature ranges (5–50°C) for various reaction stages.
- Achieving high yields (~95 g from 100 g starting material) with simplified filtration and distillation steps.
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Base addition | Potassium tert-butoxide, 3,3-dimethoxybutan-2-one in toluene | 5–10 | — | Stirred 45 min |
| Addition of diethyl oxalate | Diethyl oxalate | 10–15 | — | Stirred 4 hours |
| Workup and isolation | Water addition, cooling, filtration | 5–30 | — | Organic layer separated and distilled |
| Crystallization | N-heptane addition, heating and cooling | 25–50 | 95 | Product dried |
This method is scalable and environmentally considerate, suitable for industrial production of the pyrazole carboxylic acid intermediate.
Hydrolysis and Esterification to this compound
Following preparation of the 5-acetyl-1H-pyrazole-3-carboxylic acid intermediate, esterification to the methyl ester is typically performed. Hydrolysis of ethyl or methyl esters under basic conditions (e.g., sodium hydroxide in tetrahydrofuran) followed by acidification yields the carboxylic acid, which can then be esterified using standard Fischer esterification or other methylation methods.
A known challenge is the solubility of intermediates, which complicates extraction and purification, as noted in industrial reports. Optimizing solvent systems and reaction conditions is critical to maximize yield and purity.
Comparative Analysis of Preparation Methods
| Feature | Alkylation-Cyclization Method (CN112574111A) | Improved Industrial Process (TDCommons) | Traditional Methods (Literature) |
|---|---|---|---|
| Starting materials | Dimethyl malonate, DMF, dimethyl sulfate | 3,3-Dimethoxybutan-2-one, diethyl oxalate | Diethyl malonate, acetic anhydride |
| Solvents | Organic solvents, alkali conditions | Water, toluene, n-heptane | Large volumes of organic solvents |
| Reaction temperature | 30–90°C | 5–50°C | Variable, often higher |
| Yield | High (improved selectivity) | ~95% for acid intermediate | Lower, with more byproducts |
| Environmental impact | Lower corrosivity, easier recovery | Ecofriendly solvent use, reduced waste | Toxic reagents, difficult waste |
| Scalability | Suitable for industrial production | Industrially suitable | Limited by solvent use and yield |
Summary and Recommendations
The preparation of this compound is best approached via a multi-step synthesis starting from dimethyl malonate derivatives, employing alkylation with dimethyl sulfate and cyclization with methylhydrazine under controlled alkaline conditions. The improved industrial process utilizing potassium tert-butoxide and diethyl oxalate in aqueous-organic systems offers a high-yield, environmentally friendlier route to key intermediates.
For industrial application, the following recommendations apply:
- Use dimethyl malonate, DMF, and dimethyl sulfate for initial alkylation under alkali conditions at 40–70°C.
- Employ methylhydrazine for cyclization to enhance selectivity and reduce isomer formation.
- Utilize water as a solvent where possible to reduce environmental impact and simplify isolation.
- Optimize hydrolysis and esterification steps to address solubility and purification challenges.
This comprehensive review integrates the latest research and patent disclosures to provide a professional, authoritative guide to the preparation of this compound, suitable for researchers and industrial chemists seeking efficient and sustainable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism by which methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Physicochemical Properties
- Lipophilicity : The acetyl group in the target compound increases logP compared to polar analogs like Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate .
Key Research Findings
- Structural Similarity : The target compound shares >90% similarity with Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, indicating comparable synthetic pathways but divergent reactivity profiles .
- Thermal Stability: Acetylated pyrazoles generally exhibit higher thermal stability than hydroxy or amino derivatives due to reduced intermolecular hydrogen bonding .
Q & A
Q. What are the common synthetic routes for methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The compound can be synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by acetylation and esterification. Key steps include:
- Cyclization: Use dichloromethane/toluene as solvents under reflux (2–4 hours) .
- Substitution Reactions: Employ nucleophiles (e.g., amines) with bases like K₂CO₃ in polar aprotic solvents (DMF or acetonitrile) .
- Coupling Reactions: Optimize Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using ligands like PPh₃ and bases such as Cs₂CO₃ .
Critical Factors:
- Temperature control during cyclization (60–80°C).
- Catalyst-to-ligand ratio (1:2 for Pd(OAc)₂/PPh₃).
- Purification via column chromatography (hexane/ethyl acetate gradients).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., acetyl group at δ 2.5 ppm for methyl protons) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1) .
- HPLC: Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Data Interpretation Tips:
- Compare coupling constants (e.g., J = 2.1 Hz for pyrazole ring protons) with literature .
- Use DEPT-135 to distinguish CH₃ groups in the acetyl moiety.
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Storage: Tightly sealed containers at 0–8°C .
- PPE: Nitrile gloves, lab coats, and eye protection.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .
Advanced Research Questions
Q. How can palladium-catalyzed coupling reactions be optimized to introduce aryl/alkyne groups at the 5-position?
Methodological Answer:
- Catalyst Selection: Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings (yield increase from 45% to 72%) .
- Solvent Effects: DMF enhances solubility of boronic acids vs. THF.
- Additives: Use KI (10 mol%) to prevent dehalogenation side reactions .
Case Study:
Coupling with 4-methoxyphenylboronic acid achieved 85% yield under:
- Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours .
Q. How can contradictory reports about this compound’s antimicrobial activity be resolved?
Methodological Answer: Contradictions often arise from assay variability. To address:
- Standardize Assays: Use CLSI guidelines for MIC testing against S. aureus and E. coli .
- Control Variables:
- Solvent (DMSO concentration ≤1%).
- Inoculum size (1–5 × 10⁵ CFU/mL).
- Comparative Analysis: Cross-test with structurally similar compounds (e.g., ethyl 5-chloro analogs) to isolate substituent effects .
Example:
A 2024 study resolved discrepancies by showing that acetyl group lipophilicity enhances Gram-positive activity (MIC = 8 µg/mL) but reduces aqueous solubility, affecting Gram-negative results .
Q. What computational strategies predict the reactivity of the acetyl group in nucleophilic substitution?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G(d) to model transition states for acetyl substitution .
- Molecular Electrostatic Potential (MEP): Identify electrophilic regions (e.g., acetyl carbonyl carbon) prone to nucleophilic attack .
- Docking Studies: Screen interactions with biological targets (e.g., COX-2 enzyme) to prioritize derivatives for synthesis .
Case Study:
MEP analysis predicted higher reactivity of the acetyl group vs. ester carbonyl, validated by experimental kinetics (k = 0.15 min⁻¹ for amine substitution) .
Q. How do structural modifications at the 1- and 5-positions influence biological activity?
Methodological Answer:
- 1-Position (Methyl Group):
- Enhances metabolic stability (t₁/₂ increased from 1.2 to 4.7 hours in microsomal assays) .
- 5-Position (Acetyl Group):
- Replacing acetyl with trifluoromethyl boosts antifungal activity (IC₅₀ from 25 µM to 8 µM) .
Comparative Table:
| Derivative | Anticancer IC₅₀ (µM) | LogP |
|---|---|---|
| Parent Compound | 45 | 1.8 |
| 5-Trifluoromethyl Analog | 12 | 2.4 |
| 1-Ethyl-5-Acetyl Analog | 38 | 2.1 |
Data from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
